Pefloxacin

pharmacokinetics fluoroquinolone comparative serum concentration

Pefloxacin (70458-92-3) is a dual-active fluoroquinolone: 85% hepatic conversion to active norfloxacin creates a 1:2 parent-to-metabolite urine ratio, extending Gram-positive coverage (86% vs 33% enterococcal inhibition with ofloxacin/ciprofloxacin). Its 10–12 h half-life, 2–3× higher serum levels than ciprofloxacin, and superior intraocular (21–48% tissue-to-serum) and adipose tissue penetration make it irreplaceable for ocular drug delivery, surgical prophylaxis, and UTI models requiring sustained tissue concentrations and metabolite-mediated antibacterial effects. Not substitutable with other fluoroquinolones.

Molecular Formula C17H20FN3O3
Molecular Weight 333.36 g/mol
CAS No. 70458-92-3
Cat. No. B1679150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePefloxacin
CAS70458-92-3
Synonyms2589 R.B.
Abactal
Dihydrate, Pefloxacin Mesylate
Mesylate Dihydrate, Pefloxacin
Mesylate, Pefloxacin
Peflacine
Pefloxacin
Pefloxacin Mesylate
Pefloxacin Mesylate Dihydrate
Pefloxacin, Silver
Pefloxacine
R.B., 2589
Silver Pefloxacin
Molecular FormulaC17H20FN3O3
Molecular Weight333.36 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O
InChIInChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)
InChIKeyFHFYDNQZQSQIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.23e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pefloxacin (CAS 70458-92-3) for Scientific Procurement: Fluoroquinolone Antibiotic with Distinct Pharmacokinetic and Tissue Penetration Profile


Pefloxacin (CAS 70458-92-3) is a synthetic fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, with broad-spectrum activity against Gram-negative organisms and staphylococci [1]. Structurally related to norfloxacin, it is distinguished by a 4-methylpiperazin-1-yl substitution at position 7, conferring enhanced lipophilicity and tissue distribution [2]. Pefloxacin exhibits dose-proportional serum pharmacokinetics, a prolonged elimination half-life of approximately 10–12 hours, and undergoes extensive hepatic metabolism to its active metabolite norfloxacin (N-demethyl pefloxacin) [3].

Why Norfloxacin or Ciprofloxacin Cannot Simply Substitute for Pefloxacin in Research and Specialized Applications


Fluoroquinolone antibiotics exhibit substantial inter-compound variability in pharmacokinetic behavior, tissue penetration, metabolic fate, and species-specific antibacterial potency, rendering generic substitution scientifically invalid for many applications [1]. Pefloxacin achieves serum concentrations 2- to 3-fold higher than ciprofloxacin or ofloxacin at equivalent doses and maintains a 10–12 hour half-life versus 4 hours for ciprofloxacin and norfloxacin, directly impacting dosing regimens and exposure parameters in experimental models [2]. Its extensive hepatic metabolism (85%) to the active metabolite norfloxacin creates a unique dual-active pharmacokinetic profile not shared by ofloxacin (<5% metabolism) or ciprofloxacin (~20–30% metabolism), meaning that in vivo studies conducted with one fluoroquinolone cannot be extrapolated to another [3]. For procurement decisions, these distinctions are material: substitution may alter experimental outcomes due to differences in tissue-to-serum ratios, intraocular penetration, or urinary metabolite interactions.

Quantitative Comparative Evidence: Pefloxacin vs. In-Class Analogs and Therapeutic Alternatives


Pefloxacin Achieves 3.4-Fold Higher Maximum Serum Concentration and 2.5-Fold Longer Half-Life Than Ciprofloxacin or Ofloxacin at Standard Doses

Pefloxacin demonstrates superior serum pharmacokinetics among fluoroquinolones. At standard oral doses, pefloxacin attains a maximum serum concentration (Cmax) approximately 3.4-fold higher than ciprofloxacin and ofloxacin, and its elimination half-life (10–12 hours) is 2.5-fold longer than that of norfloxacin and ciprofloxacin (~4 hours) [1]. This enables once-daily dosing versus twice- or thrice-daily regimens for comparators, a distinction relevant for in vivo experimental design.

pharmacokinetics fluoroquinolone comparative serum concentration

Pefloxacin Aqueous Humour Penetration: 2.3-Fold Higher Absolute Concentrations and 5.5-Fold Higher Tissue-to-Serum Ratio Than Ciprofloxacin

In patients undergoing cataract surgery, intravenous pefloxacin achieved aqueous humour concentrations 2.3- to 15.6-fold higher than ciprofloxacin and 1.8- to 3.4-fold higher than ofloxacin across dosing ranges [1]. The aqueous humour-to-serum ratio for pefloxacin ranged from 21% to 48.1%, markedly exceeding ciprofloxacin's 3.8% to 25% ratio, demonstrating superior intraocular penetration.

ocular pharmacokinetics tissue penetration fluoroquinolone

Pefloxacin Exhibits 4-Fold Greater Anti-Staphylococcal Activity Than Norfloxacin (MIC90 0.25–1 mg/L vs. 0.5–4 mg/L)

Against Staphylococcus aureus clinical isolates, pefloxacin demonstrates an MIC90 range of 0.25–1 mg/L, which is approximately 4-fold lower (more potent) than norfloxacin's MIC90 range of 0.5–4 mg/L [1]. Pefloxacin's anti-staphylococcal activity is comparable to that of ciprofloxacin (MIC90 0.12–2 mg/L) but significantly exceeds that of norfloxacin, enoxacin, and most beta-lactam comparators [2].

antimicrobial susceptibility MIC Staphylococcus aureus

Pefloxacin in Vivo Efficacy: 97% Clinical Cure Rate in Complicated UTI vs. 89% for Cefotaxime

In a randomized comparative trial of complicated urinary tract infections, pefloxacin (400 mg twice daily) achieved a clinical cure rate of 97% (30/31 patients) versus 89% (16/18 patients) for cefotaxime (1 g three times daily) at end of treatment [1]. Bacteriological eradication at 48 hours post-therapy was 96% (28/29) for pefloxacin compared to 89% (16/18) for cefotaxime, though these differences did not reach statistical significance (p>0.5) due to sample size limitations.

clinical efficacy urinary tract infection randomized controlled trial

Pefloxacin Tissue Penetration: 32% Penetration into Epiploic Fat, Maintaining Concentrations Above Enterobacteriaceae MIC90

Pefloxacin demonstrates 32% penetration into epiploic (omental) fat following a single 800 mg intravenous dose, with tissue concentrations remaining stable and exceeding the MIC90 for Enterobacteriaceae (1 µg/mL) throughout colorectal surgical procedures [1]. In contrast, norfloxacin (the active metabolite) achieved very low plasma and tissue concentrations in the same study, confirming that pefloxacin's lipophilicity drives its superior tissue distribution profile [2].

surgical prophylaxis tissue distribution pharmacokinetics

Pefloxacin Plus Its Active Metabolite Norfloxacin Broadens Spectrum: 88% Inhibition of Non-Enteric Gram-Negative Bacilli vs. 67% for Pefloxacin Alone

The combination of pefloxacin with its primary active metabolite norfloxacin (N-demethyl pefloxacin), which naturally co-exists in vivo at a 1:2 ratio in urine, expands the antimicrobial spectrum beyond pefloxacin alone. Against non-enteric Gram-negative bacilli, the combination inhibits 88% of strains versus 67% for pefloxacin alone (a 31% relative increase); against enterococci-streptococci, inhibition increases from 33% to 86% (a 160% relative increase) [1]. Additionally, for approximately 10% more clinical strains, MICs are reduced to ≤2 µg/mL when pefloxacin is combined with 2 parts (4 µg/mL) of N-demethyl pefloxacin [2].

antimicrobial spectrum metabolite interaction synergy

Validated Research and Industrial Application Scenarios for Pefloxacin Based on Quantitative Evidence


Ocular Pharmacokinetic Studies and Endophthalmitis Prophylaxis Models

Pefloxacin's superior intraocular penetration (aqueous humour concentrations 1.04–7.80 µg/mL and tissue-to-serum ratio 21–48.1%) makes it a compound of choice for research involving anterior chamber infections or ocular drug delivery, where achieving therapeutic concentrations with alternative fluoroquinolones (e.g., ciprofloxacin at 0.02–0.50 µg/mL) is unreliable [1]. The sustained high concentrations may reduce the need for frequent intraocular dosing in experimental models.

Urinary Tract Infection Research Leveraging Dual-Active Pharmacokinetics

For in vivo UTI models or clinical trials, pefloxacin offers a unique advantage: its active metabolite norfloxacin accumulates in urine at a 1:2 ratio, expanding the spectrum of antibacterial activity (e.g., 86% vs. 33% inhibition of enterococci) and lowering MICs for an additional ~10% of clinical strains [1]. This dual-active profile is not replicable with ofloxacin (<5% metabolism) or ciprofloxacin (~20–30% metabolism), making pefloxacin the appropriate selection for studies examining metabolite-mediated antimicrobial effects [2].

Surgical Prophylaxis and Tissue Distribution Research

Pefloxacin's 32% penetration into adipose tissue and ability to maintain concentrations exceeding Enterobacteriaceae MIC90 for the duration of surgery (≥2 hours) positions it as a suitable candidate for surgical prophylaxis models, particularly colorectal procedures [1]. Researchers investigating antibiotic tissue distribution or postoperative infection prevention should prioritize pefloxacin over less lipophilic fluoroquinolones (e.g., norfloxacin) due to its quantifiable and sustained adipose tissue penetration [2].

Anti-Staphylococcal Studies and Methicillin-Resistant S. aureus (MRSA) Investigations

Given pefloxacin's 4-fold greater anti-staphylococcal potency compared to norfloxacin (MIC90 0.25–1 mg/L vs. 0.5–4 mg/L) and its activity against methicillin-resistant S. aureus (MRSA) strains [1], researchers requiring a fluoroquinolone with enhanced Gram-positive coverage should select pefloxacin over norfloxacin or enoxacin. Its comparable activity to ciprofloxacin against S. aureus, combined with its superior pharmacokinetic profile, may also offer advantages in in vivo staphylococcal infection models [2].

Technical Documentation Hub

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